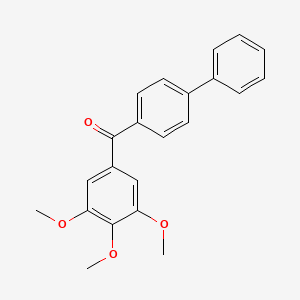
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone: is an organic compound that belongs to the class of aromatic ketones It consists of a biphenyl group attached to a methanone moiety, which is further connected to a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone typically involves the following steps:
Formation of Biphenyl-4-yl Grignard Reagent: Biphenyl-4-yl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Reaction with 3,4,5-Trimethoxybenzaldehyde: The Grignard reagent is then reacted with 3,4,5-trimethoxybenzaldehyde under controlled conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone can be compared with other similar compounds, such as:
Biphenyl-4-yl-(3,4-dimethoxy-phenyl)-methanone: Lacks one methoxy group, which may affect its chemical and biological properties.
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-ethanone: Has an ethanone group instead of a methanone group, leading to different reactivity and applications.
Properties
Molecular Formula |
C22H20O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-phenylphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H20O4/c1-24-19-13-18(14-20(25-2)22(19)26-3)21(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3 |
InChI Key |
PMDCTFZUVLGFIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


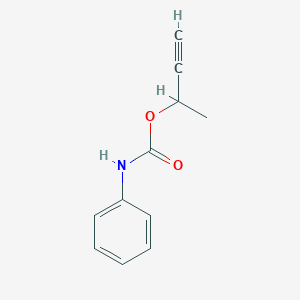
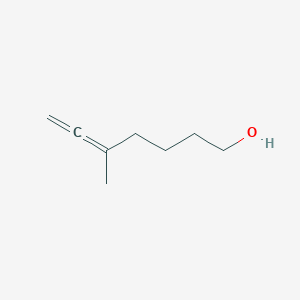
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
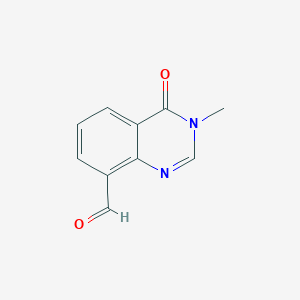
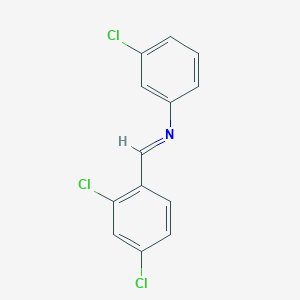
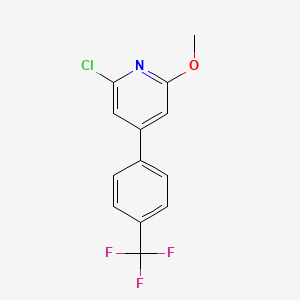
![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
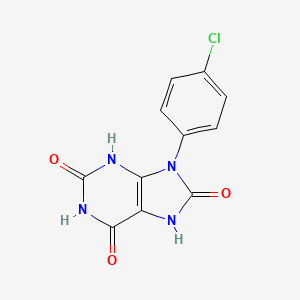
![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)

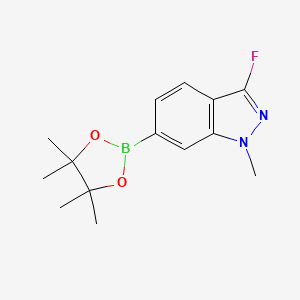
![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)
